3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol

Description

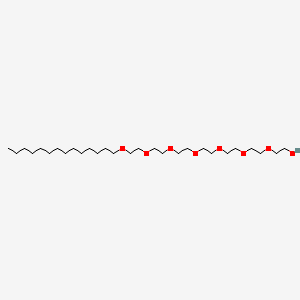

3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol (CAS: 3055-97-8) is a polyethylene glycol (PEG)-based surfactant with a linear alkyl chain and seven ethylene oxide (EO) units. Its molecular formula is C26H54O8 (average mass: 494.710 Da), and it is systematically named based on its 35-carbon backbone (pentatriacontane) with seven ether oxygen atoms . Commonly referred to as C12E7 (dodecylheptaglycol), it features a C12 (dodecyl) hydrophobic tail and a hydrophilic hepta-EO headgroup. This compound is widely used in biochemical research as a nonionic detergent for membrane protein solubilization and in industrial applications for emulsification .

Properties

CAS No. |

40036-79-1 |

|---|---|

Molecular Formula |

C28H58O8 |

Molecular Weight |

522.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C28H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-30-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-31-16-14-29/h29H,2-28H2,1H3 |

InChI Key |

JEKWNQSRRXIGSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14E7 typically involves the ethoxylation of tetradecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The process involves the following steps:

Activation of Tetradecyl Alcohol: Tetradecyl alcohol is first activated by heating.

Ethoxylation: Ethylene oxide is then introduced to the activated tetradecyl alcohol under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of C14E7 is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and control of temperature, pressure, and the molar ratio of reactants. The final product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .

Chemical Reactions Analysis

Types of Reactions

C14E7 undergoes various chemical reactions, including:

Oxidation: C14E7 can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: Reduction reactions can convert C14E7 into simpler alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethylene glycol units with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Modified ethers with different functional groups.

Scientific Research Applications

Mechanism of Action

C14E7 exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in water. The molecular targets and pathways involved include the interaction with lipid bilayers and the formation of stable micellar structures .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Alkyl Chain | EO Units | Molecular Formula | Average Mass (Da) | Key Applications |

|---|---|---|---|---|---|

| C12E7 (Dodecylheptaglycol) | C12 | 7 | C26H54O8 | 494.710 | Membrane protein solubilization |

| C14E7 (Tetradecylheptaglycol) | C14 | 7 | C28H58O8 | 522.712 | Stabilizing large protein complexes |

| C12E6 (Hexaethylene glycol dodecyl ether) | C12 | 6 | C24H50O7 | 450.660 | Mild detergent formulations |

| 23-(Nonylphenoxy)-Heptaoxatricosan-1-ol | C9 (phenolic) | 7 | C31H56O9 | 572.760 | Industrial surfactants (restricted) |

| 23-Amino-Heptaoxatricosan-1-ol | C12 | 7 | C23H49NO8 | 467.640 | Biomedical conjugates |

Biological Activity

3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol (CAS Number: 40036-79-1) is a polyether compound with potential biological activities that have garnered interest in various scientific domains. This article aims to explore its biological activity, including its pharmacological properties, toxicity profile, and potential applications in medicine and industry.

This compound has the molecular formula and a molecular weight of approximately 522.76 g/mol. The structural formula indicates that it is a long-chain polyether alcohol with multiple ether linkages contributing to its unique properties.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest that polyether compounds possess antimicrobial properties against a range of pathogens. This may be attributed to their ability to disrupt microbial membranes or interfere with cellular functions.

- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds indicate potential applications in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells while sparing healthy cells.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Low | Low toxicity observed in acute exposure studies. |

| Chronic Toxicity | Moderate | Potential for chronic effects at high concentrations. |

| Ecotoxicity | Moderate | Effects on aquatic organisms noted in some studies. |

This table summarizes the hazard levels associated with different toxicity endpoints based on existing data sources.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of polyether alcohols similar to this compound. The results indicated significant activity against Gram-positive bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on this compound structure.

Case Study 2: Cytotoxic Properties

In an experimental setup described in Cancer Research, researchers tested the cytotoxic effects of various polyethers on human cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells. This suggests a promising avenue for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.